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Drug Background and Mechanism of Action

Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective class I pan-phosphatidylinositol 3-

kinase (PI3K) inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ). It

prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by binding to the ATP-binding

pocket of PI3K, thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway. This

pathway is frequently deregulated in cancer and plays a key role in cell growth, survival, and migration.

Preclinical data demonstrated that pictilisib increased the antitumor activity of taxanes and, in combination with

trastuzumab, synergistically inhibited cell proliferation in HER2-amplified breast cancer cell lines. The drug

exhibited a dose-proportional pharmacokinetic profile with rapid absorption following oral administration.

The development of pictilisib originated from a collaborative research program between academic institutions

and industry partners. The compound was discovered through a partnership that included the Institute of Cancer

Research (ICR), the Ludwig Institute for Cancer Research, Cancer Research Horizons, and Piramed Pharma,

later licensed to Genentech (Roche) for clinical development. This collaborative effort represented one of the

first PI3K inhibitors to enter clinical trials worldwide and laid the foundation for subsequent PI3K-targeted

therapies [1].
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Phase Ib Dose-Escalation Study (NCT00960960)

This open-label, multicenter, multischedule phase Ib study evaluated pictilisib in combination with various

established therapies for locally recurrent or metastatic breast cancer. The study employed a three-part design

with distinct patient populations and treatment regimens:

Parts 1 and 2: Comprised both a 3 + 3 dose escalation stage and a cohort expansion stage evaluating

pictilisib (60–330 mg) in combination with paclitaxel (90 mg/m²) with or without bevacizumab (10

mg/kg) or trastuzumab (2–4 mg/kg). The primary objectives were evaluating safety, identifying dose-

limiting toxicities (DLTs), and establishing the maximum tolerated dose (MTD) of pictilisib in these

combinations.

Part 3: Employed a 3 + 3 dose escalation design assessing pictilisib (260 mg) in combination with

letrozole (2.5 mg) in postmenopausal women with hormone receptor-positive disease.

The patient population across all parts required histologically confirmed locally recurrent or metastatic breast

adenocarcinoma with adequate hematologic and end-organ function. Patients in the paclitaxel-containing arms

(Parts 1 and 2) had HER2-negative tumors (except those in the trastuzumab cohort) and could not have

received more than two prior chemotherapy regimens for metastatic disease. Patients in the letrozole

combination arm (Part 3) were required to have hormone receptor-positive disease and could not have

received more than one prior chemotherapy regimen or more than two prior endocrine therapies for metastatic

disease. Disease measurable by RECIST v1.0 was required for all participants [2].

Phase II Randomized Study (FERGI, NCT01437566)

The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase II study

investigating pictilisib plus fulvestrant versus placebo plus fulvestrant in patients with estrogen receptor-

positive, HER2-negative advanced breast cancer resistant to aromatase inhibitor therapy. The study

employed a sophisticated design to address the potential role of PIK3CA mutation status in treatment

response:

Part 1: Enrolled patients regardless of PIK3CA mutation status and randomized them 1:1 to pictilisib

(340 mg) or placebo, plus fulvestrant (500 mg).
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Part 2: Enrolled only patients with confirmed PIK3CA mutations and randomized them 2:1 to pictilisib

(260 mg) or placebo, plus fulvestrant.

Stratification factors in Part 1 included presence or absence of PIK3CA mutation, primary or secondary

aromatase inhibitor resistance, and measurable or non-measurable disease. In Part 2, stratification was based on

previous aromatase inhibitor treatment for advanced disease versus relapse during or within 6 months of

adjuvant therapy, and measurable versus non-measurable disease. The primary endpoint for both parts was

progression-free survival (PFS) in the intention-to-treat population [3].

Table 1: Summary of Pictilisib Clinical Trial Designs

Trial Identifier Phase Design
Patient
Population

Interventions
Primary
Endpoints

NCT00960960 [2] Ib Open-label,
multischedule,

dose
escalation

Locally
recurrent

or
metastatic

breast
cancer

Pictilisib + paclitaxel ±
bevacizumab/trastuzumab;

or Pictilisib + letrozole

Safety,
tolerability,

DLTs, MTD,
recommended

Phase II dose

NCT01437566 [3] II Two-part,
randomized,

double-blind,
placebo-

controlled

ER+,
HER2-

advanced
breast

cancer, AI-
resistant

Pictilisib + fulvestrant vs
placebo + fulvestrant

Progression-
free survival

(PFS)

ISRCTN26131497
[4]

II Non-
randomized

Luminal B
primary

breast
cancer

Pictilisib + anastrozole Tumor cell
proliferation

(Ki67)

Key Trial Endpoints and Outcomes

Safety Endpoints

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 12 Tech Support

https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524539/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524539/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pictilisib
https://www.smolecule.com/products/s548377?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Safety was a primary endpoint in the phase Ib study, with comprehensive monitoring of adverse events (AEs).

In the NCT00960960 trial:

100% of patients (69/69) experienced at least one AE during the study period.
Grade ≥3 AEs were reported in 72.5% (50/69) of patients.

Serious AEs occurred in 30.4% (21/69) of patients.
AEs leading to death were reported in 2.9% (2/69) of patients.

Dose-limiting toxicities occurred in 8.7% (6/69) of patients, leading to establishment of the MTD and
recommended phase II dose for the combinations tested [2].

In the phase II FERGI trial, safety concerns were notable:

In Part 1, grade 3 or worse AEs occurred in 61% (54/89) of patients in the pictilisib group compared to
28% (22/79) in the placebo group.

Treatment-related serious AEs were reported in 16% (14/89) of pictilisib patients versus only 1%
(1/79) in the placebo group [3].

The safety profile of pictilisib revealed class-specific toxicities associated with pan-PI3K inhibition, which

ultimately limited its clinical development compared to more selective PI3K inhibitors.

Efficacy Endpoints

Efficacy was assessed as a secondary endpoint in the phase Ib study and as a primary endpoint in the phase II

study:

In the phase Ib NCT00960960 trial, the objective response rate was 32.7% among 58 evaluable patients,

comprising 2 complete responses (3.4%) and 17 partial responses (29.3%), demonstrating preliminary

antitumor activity [2].

In the phase II FERGI trial, the combination of pictilisib with fulvestrant did not significantly improve

PFS compared to fulvestrant alone:

In Part 1: Median PFS was 6.6 months with pictilisib versus 5.1 months with placebo (HR 0.74;

95% CI 0.52-1.06; p=0.096).
In patients with PIK3CA mutations: Median PFS was 6.5 months with pictilisib versus 5.1 months

with placebo (HR 0.73; 95% CI 0.42-1.28; p=0.268).
In patients without PIK3CA mutations: Median PFS was 5.8 months with pictilisib versus 3.6

months with placebo (HR 0.72; 95% CI 0.42-1.23; p=0.23).
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In Part 2 (PIK3CA-mutated only): Median PFS was 5.4 months with pictilisib versus 10.0 months

with placebo (HR 1.07; 95% CI 0.53-2.18; p=0.84) [3].

Biomarker and Pharmacokinetic Endpoints

Pharmacokinetic assessments in the phase Ib study demonstrated no drug-drug interaction between

pictilisib and paclitaxel, with pictilisib exhibiting a dose-proportional pharmacokinetic profile [2].

Biomarker analyses focused on PIK3CA mutation status using tumor tissue collected at baseline.

However, unlike more selective PI3Kα inhibitors, pictilisib activity did not correlate strongly with

PIK3CA mutation status in the FERGI trial, suggesting that pan-PI3K inhibition might have different

predictive biomarkers than isoform-specific inhibitors [3].

Table 2: Summary of Key Efficacy Results from Pictilisib Clinical Trials

Trial
Patient
Population

Treatment
Arms

Median PFS
(months)

Hazard Ratio
(95% CI)

Objective
Response
Rate

NCT01437566

(Part 1) [3]

Overall

population

Pictilisib +

fulvestrant

6.6 0.74 (0.52-

1.06)

Not reported

Placebo +

fulvestrant

5.1

NCT01437566

(Part 1) [3]

PIK3CA

mutated

Pictilisib +

fulvestrant

6.5 0.73 (0.42-

1.28)

Not reported

Placebo +

fulvestrant

5.1

NCT01437566

(Part 1) [3]

PIK3CA wild-

type

Pictilisib +

fulvestrant

5.8 0.72 (0.42-

1.23)

Not reported

Placebo +

fulvestrant

3.6
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Trial
Patient
Population

Treatment
Arms

Median PFS
(months)

Hazard Ratio
(95% CI)

Objective
Response
Rate

NCT00960960 [2] Metastatic
breast cancer

Pictilisib
combinations

Not primary
endpoint

Not
applicable

32.7% (2 CR +
17 PR)

Experimental Protocols and Methodologies

PIK3CA Mutation Testing Protocol

Purpose: To identify activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, for

patient stratification and biomarker analysis.

Methodology:

Tumor tissue collection: Archival formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks or

freshly cut sections are collected prior to treatment initiation.
DNA extraction: Macro-dissection of tumor-rich areas is performed to ensure ≥50% tumor content. DNA

is extracted using commercial kits (e.g., QIAamp DNA FFPE Tissue Kit) following manufacturer's
instructions.

Mutation analysis: Utilizing PCR-based sequencing methods or validated companion diagnostic
tests:

Amplify key exons (particularly exons 9 and 20) where >80% of PIK3CA mutations occur.
Use Sanger sequencing or next-generation sequencing panels with appropriate controls.

Confirm mutation status with orthogonal methods if needed.
Quality control: Include positive and negative controls in each run. Assess DNA quality and quantity

through spectrophotometry or fluorometry [3].

Pharmacodynamic Biomarker Assessment

Purpose: To demonstrate target engagement and pathway modulation in tumor tissue and/or surrogate tissues.

Methodology:

Paired tumor biopsies: Collect pre-treatment and on-treatment (e.g., day 15 of cycle 1) tumor biopsies

when feasible.
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Immunohistochemistry (IHC) analysis:

Stain for phospho-AKT (Ser473) and phospho-S6 (Ser235/236) as downstream markers of PI3K
pathway activity.

Use validated antibodies with appropriate antigen retrieval methods.
Implement semi-quantitative scoring systems (H-score or Allred score) by experienced

pathologists.
Blood-based biomarkers: Collect plasma samples for measurement of fasting blood glucose and

insulin levels as pharmacodynamic markers of systemic PI3K inhibition [1].

Response Assessment Protocol

Purpose: To evaluate antitumor activity based on standardized criteria.

Methodology:

Tumor assessments: Conduct according to RECIST v1.0 or RECIST v1.1 guidelines.
Schedule: Perform tumor imaging (CT or MRI) at screening, then every 8 weeks for the first 32 weeks,

and every 12 weeks thereafter.
Assessment procedure:

Measure all target lesions (up to 5 per organ, maximum 10 total) with longest diameter ≥10 mm.
Identify all non-target lesions.

Calculate sum of diameters of target lesions and compare to baseline.
Define objective responses according to RECIST criteria:

Complete Response (CR): Disappearance of all target and non-target lesions.
Partial Response (PR): ≥30% decrease in sum of diameters of target lesions.

Progressive Disease (PD): ≥20% increase in sum of diameters or appearance of new
lesions.

Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD [2] [3].

Signaling Pathways and Trial Schema Diagrams

The following diagrams visualize the PI3K signaling pathway targeted by pictilisib and the structure of the key

clinical trials.

PI3K-AKT-mTOR Signaling Pathway and Pictilisib Mechanism

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 12 Tech Support

https://www.icr.ac.uk/research-and-discoveries/cancer-blogs/detail/connections-blog/pi3k-inhibitors-feature
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524539/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PI3K-AKT-mTOR Signaling Pathway

Growth Factors
(e.g., HER2, EGFR)

Receptor Tyrosine Kinases

Class I PI3K
(p110α, β, δ, γ)

PIP3

 Phosphorylation

PIP2

 Substrate

PDK1

AKT

mTORC1 mTORC2

Cell Growth
Proliferation

Survival

 Feedback

PTEN
(Tumor Suppressor)

 Dephosphorylation
(to PIP2)

Pictilisib (GDC-0941)
Pan-PI3K Inhibitor

 Inhibits

PIK3CA Mutations
(Common in HR+ Breast Cancer)

 Activates

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 12 Tech Support

https://www.smolecule.com/products/s548377?utm_src=pdf-body-img
https://www.smolecule.com/products/s548377?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Phase II FERGI Trial Schema (NCT01437566)

Stratification Factors (Part 1) Stratification Factors (Part 2)

Screening
PIK3CA Mutation Testing

Part 1: All Comers
(Regardless of PIK3CA Status) Part 2: PIK3CA-Mutated Only

 PIK3CA Mutated

Stratified Randomization 1:1 Stratified Randomization 2:1

Arm A: Pictilisib (340 mg) + Fulvestrant Arm B: Placebo + Fulvestrant Arm C: Pictilisib (260 mg) + Fulvestrant Arm D: Placebo + Fulvestrant

Primary Endpoint: PFS
Secondary Endpoints: OS, ORR, Safety, Biomarkers

• PIK3CA mutation status
• Primary vs secondary AI resistance

• Measurable vs non-measurable disease

• Prior AI for advanced disease vs
  relapse during/within 6 months of adjuvant AI

• Measurable vs non-measurable disease

Click to download full resolution via product page

Discussion and Future Perspectives

The clinical development of pictilisib provides important insights for PI3K inhibitor drug development.

While the phase Ib study demonstrated the feasibility of combining pictilisib with chemotherapy and targeted

agents, the phase II FERGI trial highlighted the challenges with this first-generation pan-PI3K inhibitor. The

lack of significant improvement in PFS, coupled with substantial toxicity, limited pictilisib's clinical

development in breast cancer [3].

Several factors likely contributed to these results. First, the toxicity profile of pan-PI3K inhibition may have

prevented administration of sufficiently efficacious doses, as dose reductions and discontinuations were
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common. Second, the patient selection strategy based solely on PIK3CA mutations may not have been optimal

for a pan-PI3K inhibitor, as these agents might be effective in tumors with other PI3K pathway alterations (e.g.,

PTEN loss, HER2 amplification). Third, feedback mechanisms within the PI3K pathway and crosstalk with

other signaling pathways may have limited the efficacy of single-pathway inhibition [5].

The pictilisib development program informed subsequent generations of PI3K inhibitors. More isoform-

selective PI3K inhibitors, such as the PI3Kα-specific inhibitor alpelisib, have demonstrated improved

therapeutic indices and clinical efficacy in PIK3CA-mutant breast cancer. Additionally, the concept of triple

combination therapy targeting PI3K alongside CDK4/6 inhibition and endocrine therapy has emerged as a

promising approach based on laboratory research showing that breast cancer cells develop resistance to CDK4/6

inhibitors through PI3K pathway activation [1].

Recent advances in the field include the development of inavolisib, a next-generation PI3Kα inhibitor that not

only blocks PI3K activity but also triggers degradation of the mutated PI3Kα protein. This targeted protein

degradation approach offers potential advantages in reducing toxicity while maintaining efficacy. The phase III

INAVO120 study presented at ASCO 2025 demonstrated the potential of inavolisib in combination with

palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive metastatic breast

cancer [1] [6].

Conclusion

The comprehensive clinical trial program for pictilisib, encompassing phase Ib and II studies, provided valuable

insights into the challenges and considerations for targeting the PI3K pathway in cancer therapy. While

pictilisib demonstrated preliminary antitumor activity and a manageable safety profile in early-phase trials,

its development was ultimately limited by toxicity concerns and lack of sufficient efficacy in randomized

settings. The experimental protocols and biomarker strategies developed during pictilisib's clinical program

have informed subsequent drug development efforts, leading to more selective PI3K inhibitors with improved

therapeutic indices. The pictilisib experience underscores the importance of patient stratification biomarkers,

rational combination strategies, and therapeutic index optimization in molecularly targeted cancer drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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